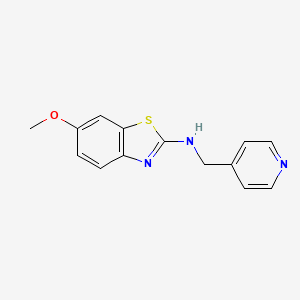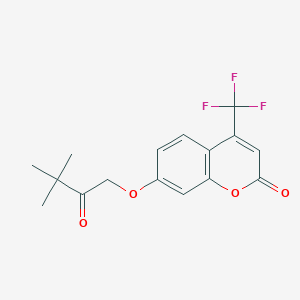
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3-nitrobenzamide, commonly known as DMPNB, is a small molecule inhibitor that has attracted the attention of many researchers due to its potential applications in drug discovery and development. DMPNB has been shown to inhibit several important enzymes, including PARP-1 and PARP-2, which are involved in DNA repair and cell survival.
作用機序
DMPNB inhibits PARP-1 and PARP-2 by binding to the catalytic domain of these enzymes, which prevents the transfer of ADP-ribose from NAD+ to target proteins. This leads to the accumulation of DNA damage and the activation of cell death pathways, which can sensitize cancer cells to chemotherapy and radiation therapy. In addition, DMPNB has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMPNB has been shown to have several biochemical and physiological effects, including the inhibition of PARP-1 and PARP-2, the activation of the Nrf2/ARE pathway, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of DMPNB is its specificity for PARP-1 and PARP-2, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, DMPNB has been shown to have low toxicity in vitro and in vivo, which makes it a safe and effective tool for scientific research. However, one of the limitations of DMPNB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for DMPNB research, including the development of more potent and selective PARP inhibitors, the investigation of DMPNB's effects on other cellular processes, and the evaluation of DMPNB's efficacy in preclinical and clinical studies. In addition, DMPNB could be used as a tool to investigate the role of PARP-1 and PARP-2 in various diseases and cellular processes, which could lead to the development of new therapeutic strategies.
合成法
The synthesis of DMPNB involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-aminopyridine to form 3-nitro-N-(3-pyridinyl)benzamide, which is then reacted with 1,3-dimethylbarbituric acid to form the final product. The purity of DMPNB can be improved by recrystallization and column chromatography.
科学的研究の応用
DMPNB has been used in several scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, DMPNB has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP-1 and PARP-2, which are overexpressed in many types of cancer cells. In neurodegenerative disease research, DMPNB has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In drug discovery, DMPNB has been used as a lead compound to develop more potent PARP inhibitors with improved pharmacokinetic properties.
特性
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-15-10(7-11(18)16(2)13(15)20)14-12(19)8-4-3-5-9(6-8)17(21)22/h3-7H,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSXTRHPKUINJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)
![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)


![4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)
![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

